SHIN1 is a small molecule inhibitor primarily utilized in scientific research to investigate the biological roles of SHMT enzymes and explore their therapeutic potential in various diseases. It exhibits high specificity for SHMT1/2, making it a valuable tool for dissecting the complexities of one-carbon metabolism. [, , ]
Mechanism of Action
SHIN1 exerts its biological effects by directly binding to and inhibiting the enzymatic activity of SHMT1 and SHMT2. These enzymes play crucial roles in cellular one-carbon metabolism by catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. By inhibiting SHMT1/2, SHIN1 disrupts this metabolic pathway, leading to a depletion of one-carbon units essential for various cellular processes, including nucleotide biosynthesis, amino acid metabolism, and methylation reactions. [, , , ]
Applications
Cancer Research:
Identifying Metabolic Vulnerabilities: SHIN1 has been instrumental in identifying SHMT2 as a potential therapeutic target in various cancers, including lung adenocarcinoma and rhabdomyosarcoma. Studies have shown that SHMT2 is overexpressed in certain cancer cells, and its inhibition by SHIN1 leads to decreased proliferation and impaired tumor growth. [, ]
Synergistic Effects with Other Therapies: Research suggests that combining SHIN1 with standard chemotherapeutic agents, such as imatinib in chronic myeloid leukemia, can enhance treatment efficacy by targeting therapy-resistant cancer stem cells. []
Understanding Metabolic Reprogramming: SHIN1 serves as a valuable tool for dissecting the intricate metabolic reprogramming that occurs in cancer cells. By inhibiting SHMT1/2, researchers can elucidate the specific metabolic pathways and dependencies that contribute to cancer development and progression. [, , ]
Hematological Research:
Investigating Erythroid Differentiation: Studies utilizing SHIN1 have demonstrated that folate depletion, induced either directly or through SHMT1/2 inhibition, can trigger erythroid differentiation in leukemia cells. This finding suggests a potential role for SHMT1/2 in regulating cell fate decisions in the hematopoietic system. [, ]
Understanding Folate Deficiency Anemia: Research suggests that premature differentiation of erythroid progenitor cells, driven by metabolic changes induced by folate depletion or SHMT1/2 inhibition, may contribute to the development of folate deficiency anemia. []
Antimicrobial Research:
Combating Antibiotic Resistance: Studies have identified a novel role for SHMT in conferring lysostaphin resistance in Staphylococcus aureus. SHIN1 demonstrated the potential to overcome this resistance mechanism, highlighting its potential as a novel therapeutic strategy against multidrug-resistant bacteria. []
Related Compounds
Serine
Compound Description: Serine is an amino acid and a primary source of one-carbon (1C) units for folate metabolism [, , ]. It is involved in various biosynthetic processes, including nucleotide and glutathione synthesis.
Relevance: Serine is a key substrate for SHMT enzymes (SHMT1/2), which SHIN1 targets. Inhibition of SHMT1/2 by SHIN1 disrupts serine metabolism and downstream 1C unit production, impacting nucleotide biosynthesis and other essential cellular processes [, ].
Glycine
Compound Description: Glycine is an amino acid generated from serine in a reaction catalyzed by SHMT enzymes [, ]. It is involved in various cellular processes, including protein synthesis, and contributes to the cellular glutathione (GSH) pool.
Relevance: Glycine is the product of the SHMT1/2 catalyzed reaction involving serine. SHIN1, by inhibiting SHMT1/2, influences glycine levels, potentially affecting downstream processes like glutathione synthesis [, ].
Formate
Compound Description: Formate is a folate intermediate crucial for nucleotide biosynthesis, particularly purine synthesis [, ]. It acts as a carrier of one-carbon units within the cell.
Relevance: Formate production is directly linked to SHMT activity in both the cytosol and mitochondria [, ]. Inhibiting SHMT1/2 with SHIN1 disrupts formate production, impacting de novo purine synthesis and ultimately affecting cell proliferation [, ].
Compound Description: AICAR is an intermediate in purine biosynthesis and acts as an AMP-activated protein kinase (AMPK) activator []. Increased AICAR levels signal energy stress within the cell.
Relevance: SHMT2 inhibition by SHIN1 leads to an accumulation of AICAR []. This build-up suggests impaired purine synthesis and activates the AMPK pathway, potentially contributing to the anti-proliferative effects of SHIN1 [].
Adenine
Relevance: Supplementation with adenine can reverse the phenotypic effects of SHMT1/2 inhibition, such as erythroid differentiation, by restoring depleted purine levels []. This suggests that SHIN1's impact on erythropoiesis is mediated by its disruption of purine synthesis.
Pemetrexed
Compound Description: Pemetrexed is a clinically used antifolate drug that inhibits multiple enzymes in the folate cycle, including thymidylate synthase (TYMS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [].
Relevance: While pemetrexed targets different enzymes within the folate cycle compared to SHIN1, both ultimately disrupt nucleotide biosynthesis []. Interestingly, high SHMT2 expression was found to sensitize cells to pemetrexed, highlighting the potential for combinatorial therapeutic approaches [].
AGF347
Compound Description: AGF347 is a pyrrolo[3,2-d]pyrimidine antifolate compound that specifically targets mitochondrial SHMT2 []. It exhibits anti-tumor efficacy in vitro and in vivo.
Relevance: Similar to SHIN1, AGF347 inhibits SHMT2, albeit with a different chemical scaffold []. This shared target makes AGF347 a structurally related compound to SHIN1, both impacting mitochondrial one-carbon metabolism and exhibiting anti-tumor properties [].
Glutathione (GSH)
Compound Description: Glutathione is a tripeptide and the most abundant antioxidant in cells, protecting against oxidative stress []. Glycine, a product of SHMT activity, contributes to the cellular GSH pool.
Relevance: SHIN1's impact on SHMT1/2 activity indirectly affects the production of glycine, a precursor for glutathione synthesis. This suggests that SHIN1 might indirectly influence the cellular antioxidant capacity by modulating GSH levels [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
T-5224 is an inhibitor of c-fos/activator protein 1 (AP-1). It inhibits the DNA binding activity of c-fos/AP-1 without affecting the activity of C/EBPα, ATF2, MyoD, Sp1, and NF-κB/p65 in vitro. It shows inhibitory activity in a c-fos/AP-1 promoter luciferase assay without changing c-fos family protein expression levels in TNF-α-stimulated NIH/3T3 cells. Administration of T-5224 (30 mg/kg) inhibits the development of collagen-induced arthritis in mice through reduction of IL-1β production, neutrophil infiltration, and synovial cell proliferation. It reduces the inflammatory cytokine response in LPS-challenged mice, lowering levels of TNF-α and HMGB1 in the serum and MIP-1α and MCP-1 in the liver. T-5224 reduces in vivo necrosis of liver tissue and improves survival rates in LPS-challenged mice. T-5224 also exhibits anticancer activity, reducing proliferation and migration of HSC-3-M3 head and neck squamous carcinoma cells in vitro and the number of metastases in an HSC-3-M3 orthotopic xenograft model in vivo. A selective inhibitor of c-Fos/activator protein (AP)-1, attenuates lipopolysaccharide-induced liver injury in mice T-5224 is a selective inhibitor of c-Fos/activator protein-1. T-5224 ameliorates liver injury and improves survival through decreasing production of proinflammatory cytokines and chemokines in endotoxemic mice. T-5224 has been investigated in phase II human clinical trials. T-5224 may be a promising new treatment for septic kidney injury. Activator protein 1 (AP-1) is a pivotal transcription factor that regulates a wide range of cellular processes including proliferation, apoptosis, differentiation, survival, cell migration, and transformation.
T5601640 is an inhibitor of LIM kinase 2 (LIMK2) that inhibits LIMK2-mediated cofilin phosphorylation. It reduces the levels of phosphorylated cofilin (p-cofilin) in mouse embryonic fibroblasts (MEF) lacking neurofibromin (Nf1-/-; IC50 = 30 µM), which normally have high levels of p-cofilin. T5601640 (50 µM) decreases actin stress fiber formation, inhibits cell migration, and inhibits colony formation of Nf1-/- MEF cells. It inhibits proliferation of ST88-14, U87, and PANC-1 cells with IC50 values of 18.3, 7.4, and 35.2 µM, respectively, and also decreases p-cofilin levels by 20, 24, and 46%, respectively. Oral gavage administration of T5601640 (60 mg/kg) decreases tumor volume and cofilin phosphorylation in a PANC-1 nude mouse xenograft model. T-5601640 is a selective LIM kinase 2 (LIMK2) inhibitor.
T-5971079 is an inhibitors of Schistosoma mansoni HDAC8. S. mansoni histone deacetylase 8 (smHDAC8) is a potential target for antiparasitic therapy. Schistosomiasis, caused by S. mansoni, is a tropical disease that affects over 200 million people worldwide.
Novel inhibitor of MyD88-dependent signaling pathways, disrupting MyD88 homodimeric formation, which is critical for its signaling function T6167923 is an inhibitor of MyD88-dependent signaling pathways. It acts by disrupting MyD88 homodimeric formation, which is critical for its signaling function.